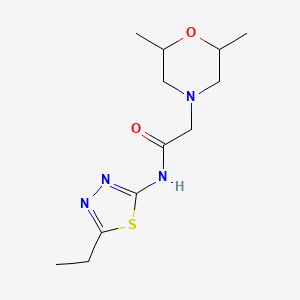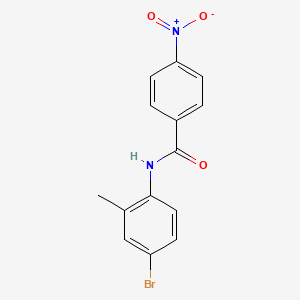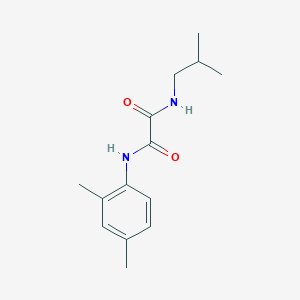
2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been used in scientific research for various purposes. This compound is commonly known as DMAT and has been found to have significant potential in the field of pharmacology. DMAT is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
DMAT inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the kinase activity. CK2 is involved in various cellular processes, and its inhibition by DMAT has been found to have anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects
DMAT has been found to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. DMAT has also been found to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMAT in lab experiments include its potency as a CK2 inhibitor, its selectivity for CK2 over other kinases, and its ability to induce apoptosis in cancer cells. However, DMAT has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Direcciones Futuras
For DMAT include the development of more stable and soluble analogs, as well as the study of its potential as a therapeutic agent for cancer and other diseases. DMAT has also been found to have potential as an anti-inflammatory agent, and further research is needed to explore this application. Additionally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic targets.
Conclusion
In conclusion, DMAT is a synthetic compound that has been used in various scientific research applications, specifically as a potent inhibitor of CK2. DMAT has been found to have significant potential in the field of pharmacology, particularly in the study of cancer and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAT have been discussed in this paper. Further research is needed to explore the potential of DMAT as a therapeutic agent and to elucidate the role of CK2 in cellular processes.
Métodos De Síntesis
DMAT can be synthesized using various methods, including the reaction of 2-bromo-2,6-dimethyl-4-morpholinyl with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form DMAT. Another method involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)ethanamine with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
DMAT has been used in various scientific research applications, including as a kinase inhibitor, specifically targeting the protein kinase CK2. DMAT has been found to be a potent inhibitor of CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. DMAT has also been used in the study of the role of CK2 in cancer, as CK2 has been found to be overexpressed in various types of cancer.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-11-14-15-12(19-11)13-10(17)7-16-5-8(2)18-9(3)6-16/h8-9H,4-7H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGOWKUTZDHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)

![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)
![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)